Imidazole vs. Pyrazole: Impact on Computed Lipophilicity (XLogP3-AA)
The imidazole-containing target compound exhibits a computed XLogP3-AA of 0.5, whereas the direct pyrazole analog (CAS 2034536-92-8) has a higher XLogP3-AA of 0.7 [1][2]. This 0.2-unit increase in lipophilicity upon substituting imidazole with pyrazole represents a meaningful difference for permeability, solubility, and off-target binding considerations.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.5 |
| Comparator Or Baseline | Pyrazole analog (CAS 2034536-92-8): XLogP3-AA = 0.7 |
| Quantified Difference | Δ = 0.2 (higher for pyrazole analog) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
Lower lipophilicity of the imidazole derivative (0.5 vs. 0.7) suggests superior aqueous solubility and potentially reduced metabolic liability via CYP450 oxidation, making it a preferred choice for primary screening where ADME properties are critical.
- [1] PubChem Compound Summary for CID 126855593, 2-(2H-1,3-benzodioxol-5-yl)-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}acetamide. National Center for Biotechnology Information (2026). https://pubchem.ncbi.nlm.nih.gov/compound/126855593 (accessed Apr 29, 2026). View Source
- [2] PubChem Compound Summary for CID 122246741, N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide. National Center for Biotechnology Information (2026). https://pubchem.ncbi.nlm.nih.gov/compound/122246741 (accessed Apr 29, 2026). View Source
